molecular formula C10H20N2O2Si B12097635 (1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol

(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol

Cat. No.: B12097635
M. Wt: 228.36 g/mol
InChI Key: WZELLTUAICWMCZ-UHFFFAOYSA-N
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Description

(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C10H20N2O2Si and a molecular weight of 228.3635 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a trimethylsilyl group and an ethoxy methyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of (1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol typically involves the reaction of pyrazole derivatives with trimethylsilyl-protected ethoxy methyl groups under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar compounds to (1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H20N2O2Si

Molecular Weight

228.36 g/mol

IUPAC Name

[1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methanol

InChI

InChI=1S/C10H20N2O2Si/c1-15(2,3)7-6-14-9-12-5-4-10(8-13)11-12/h4-5,13H,6-9H2,1-3H3

InChI Key

WZELLTUAICWMCZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC(=N1)CO

Origin of Product

United States

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